molecular formula C5H2BrClNNaO2S B13128554 Sodium 5-bromo-6-chloropyridine-3-sulfinate

Sodium 5-bromo-6-chloropyridine-3-sulfinate

Cat. No.: B13128554
M. Wt: 278.49 g/mol
InChI Key: NUGQCGZCNFDJKE-UHFFFAOYSA-M
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Description

Sodium 5-bromo-6-chloropyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and sulfinate groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-6-chloropyridine-3-sulfinate typically involves the halogenation of pyridine derivatives followed by sulfonation One common method includes the bromination and chlorination of pyridine to introduce the bromine and chlorine atoms at the desired positions

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-6-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

    Substituted Pyridines: Products with various functional groups replacing the halogens.

    Sulfonates and Sulfides: Depending on the oxidation or reduction conditions.

Scientific Research Applications

Sodium 5-bromo-6-chloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-6-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. The halogen atoms can also influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Uniqueness: Sodium 5-bromo-6-chloropyridine-3-sulfinate is unique due to the combination of bromine, chlorine, and sulfinate groups on the pyridine ring

Biological Activity

Sodium 5-bromo-6-chloropyridine-3-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for future research and applications.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C5_5H4_4BrClNNaO2_2S
  • Structural Features : The compound features a pyridine ring substituted with both bromine and chlorine atoms, along with a sulfinate group. This unique combination of substituents may influence its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. The sulfinate group is believed to act as a nucleophile, allowing the compound to modify biological molecules and disrupt cellular functions, leading to antimicrobial effects.
  • Anticancer Effects : Preliminary investigations suggest that this compound may possess anticancer properties. Its structural analogs have been studied for their ability to inhibit specific kinases involved in cancer progression, such as PI3Kα kinase. The compound's mechanism may involve interference with signaling pathways critical for tumor cell survival and proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique FeaturesNotable Biological Activity
This compoundC5_5H4_4BrClNNaO2_2SCombines bromine and chlorineAntimicrobial, potential anticancer effects
Sodium 6-chloropyridine-3-sulfinateC5_5H4_4ClNNaO2_2SContains chlorine onlyAntimicrobial properties
Sodium 6-bromopyridine-3-sulfinateC5_5H4_4BrNNaO2_2SContains bromine onlyInvestigated for enzyme inhibition

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of this compound reported significant inhibition against gram-positive and gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.
  • Antitumor Activity : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines. Specifically, it was found to inhibit PI3Kα kinase activity with an IC50 value indicating potent activity against this target, which is crucial in many cancers .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications in halogen substituents significantly affect biological activity. For instance, the presence of both bromine and chlorine in this compound enhances its reactivity compared to compounds with only one halogen .

Properties

Molecular Formula

C5H2BrClNNaO2S

Molecular Weight

278.49 g/mol

IUPAC Name

sodium;5-bromo-6-chloropyridine-3-sulfinate

InChI

InChI=1S/C5H3BrClNO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

NUGQCGZCNFDJKE-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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